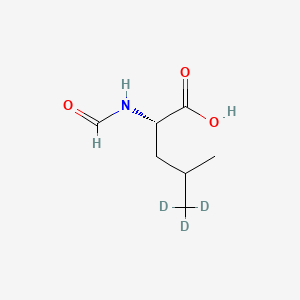
N-Formyl-L-leucine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-L-leucine-d3 is a deuterium-labeled derivative of N-Formyl-L-leucine. This compound is often used in proteomics research and metabolic studies due to its isotopic labeling, which allows for precise tracking and quantification in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-leucine-d3 typically involves the formylation of L-leucine using formic acid and formaldehyde. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure high purity of the final product . The reaction conditions include:
Reactants: L-leucine, formic acid, formaldehyde
Solvent: Water
pH Control: The pH is maintained around 2-3 using sulfuric acid during the precipitation process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants and solvents.
Continuous pH Monitoring: To ensure consistent product quality.
Purification Steps: Including filtration and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
N-Formyl-L-leucine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, amines, thiols
Major Products:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Formyl-L-leucine-d3 is widely used in scientific research, including:
Proteomics Research: As an internal standard for mass spectrometry-based quantification of proteins and peptides.
Metabolic Studies: To trace metabolic pathways and quantify metabolic intermediates.
Pharmacological Research: As a labeled compound to study drug metabolism and pharmacokinetics.
Industrial Applications: In the synthesis of pharmaceuticals and fine chemicals where isotopic labeling is required
Mechanism of Action
The mechanism of action of N-Formyl-L-leucine-d3 involves its incorporation into peptides and proteins during synthesis. The formyl group plays a crucial role in initiating protein synthesis in certain organisms, such as bacteria. The labeled compound allows researchers to track and study these processes with high precision. The molecular targets include ribosomes and various enzymes involved in protein synthesis .
Comparison with Similar Compounds
N-Formyl-L-leucine-d3 can be compared with other similar compounds such as:
N-Formylmethionine: Used in the initiation of protein synthesis in bacteria.
N-Formyl-L-leucine: The non-deuterated version of this compound.
N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester: A related compound used in pharmaceutical applications
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various biochemical assays. This makes it particularly valuable in proteomics and metabolic studies where accurate quantification is essential .
Properties
IUPAC Name |
(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3/t5?,6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHOAHFRNLZGN-PIRDCUBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)




![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)






